molecular formula C5H6F2N2 B13909704 2-(3,3-Difluoroazetidin-1-yl)acetonitrile

2-(3,3-Difluoroazetidin-1-yl)acetonitrile

Katalognummer: B13909704
Molekulargewicht: 132.11 g/mol
InChI-Schlüssel: DEELHRBCNRVHOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,3-Difluoroazetidin-1-yl)acetonitrile: is a synthetic organic compound with the molecular formula C5H6F2N2 It is characterized by the presence of a difluoroazetidine ring attached to an acetonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Difluoroazetidin-1-yl)acetonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,3-difluoroazetidine with acetonitrile in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of high-purity product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(3,3-Difluoroazetidin-1-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions result in various derivatives with modified functional groups .

Wissenschaftliche Forschungsanwendungen

Chemistry: 2-(3,3-Difluoroazetidin-1-yl)acetonitrile is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. Researchers investigate its ability to interact with biological targets and pathways, aiming to develop new treatments for various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of high-performance polymers and coatings .

Wirkmechanismus

The mechanism of action of 2-(3,3-Difluoroazetidin-1-yl)acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved in its action depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

  • 3-Fluoro-4-(3,3-difluoroazetidin-1-yl)benzaldehyde
  • 2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine
  • 2-(3,3-Difluoroazetidin-1-yl)ethan-1-ol

Comparison: Compared to similar compounds, 2-(3,3-Difluoroazetidin-1-yl)acetonitrile stands out due to its unique combination of a difluoroazetidine ring and an acetonitrile group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C5H6F2N2

Molekulargewicht

132.11 g/mol

IUPAC-Name

2-(3,3-difluoroazetidin-1-yl)acetonitrile

InChI

InChI=1S/C5H6F2N2/c6-5(7)3-9(4-5)2-1-8/h2-4H2

InChI-Schlüssel

DEELHRBCNRVHOR-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1CC#N)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.